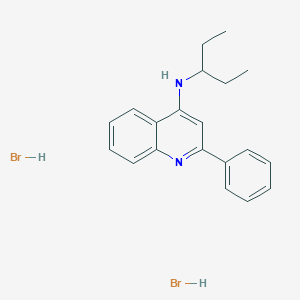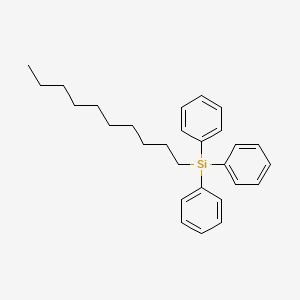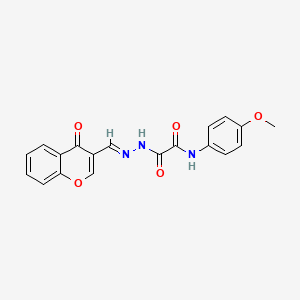
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a phenyl group and an ethylpropylamine side chain. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the ethylpropylamine side chain. The final step involves the formation of the dihydrobromide salt.
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Phenyl Group Introduction: The phenyl group can be introduced via Friedel-Crafts alkylation, where the quinoline core reacts with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethylpropylamine Side Chain Addition: The ethylpropylamine side chain can be added through reductive amination, where the quinoline derivative reacts with 1-ethylpropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Dihydrobromide Salt Formation: The final compound is converted to its dihydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or quinoline rings, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
科学的研究の応用
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in gene expression, cell cycle regulation, and apoptosis.
類似化合物との比較
Similar Compounds
N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine: A related compound with similar structural features but different functional groups.
1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide: Another compound with an ethylpropylamine side chain but a different core structure.
Uniqueness
N-(1-Ethylpropyl)-2-phenyl-4-quinolinamine dihydrobromide stands out due to its unique combination of a quinoline core, phenyl group, and ethylpropylamine side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
853344-20-4 |
|---|---|
分子式 |
C20H24Br2N2 |
分子量 |
452.2 g/mol |
IUPAC名 |
N-pentan-3-yl-2-phenylquinolin-4-amine;dihydrobromide |
InChI |
InChI=1S/C20H22N2.2BrH/c1-3-16(4-2)21-20-14-19(15-10-6-5-7-11-15)22-18-13-9-8-12-17(18)20;;/h5-14,16H,3-4H2,1-2H3,(H,21,22);2*1H |
InChIキー |
OAQNJEWJWRDZCI-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B11941647.png)


![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)




![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)



